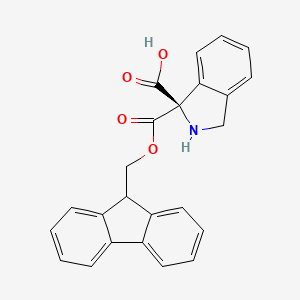
Ethyl 1-benzyl-4-chloro-5-hydroxy-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-benzyl-4-chloro-5-hydroxy-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-4-chloro-5-hydroxy-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-benzyl-4-chloro-5-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a dechlorinated product
Substitution: Formation of various substituted pyrazole derivatives
Aplicaciones Científicas De Investigación
Ethyl 1-benzyl-4-chloro-5-hydroxy-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 1-benzyl-4-chloro-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro substituent can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
- 4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid
- 1-Benzyl-4-chloro-5-hydroxy-1H-pyrazole-3-carboxylic acid
Uniqueness
Ethyl 1-benzyl-4-chloro-5-hydroxy-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzyl group and a chloro substituent enhances its potential for diverse applications compared to similar compounds .
Propiedades
Fórmula molecular |
C13H13ClN2O3 |
|---|---|
Peso molecular |
280.70 g/mol |
Nombre IUPAC |
ethyl 2-benzyl-4-chloro-3-oxo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H13ClN2O3/c1-2-19-13(18)11-10(14)12(17)16(15-11)8-9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3 |
Clave InChI |
ROJZVSQOTMWZMV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=O)N(N1)CC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Piperidin-1-yl)ethyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B11774585.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B11774592.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B11774608.png)






![3-Amino-N-(2,3-dichlorophenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11774654.png)

